molecular formula C16H18N2O4S2 B5033182 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide

カタログ番号: B5033182
分子量: 366.5 g/mol
InChIキー: XEYQCJFQMPECDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical mediator of many cellular processes, including metabolism, gene expression, and cell signaling. H-89 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular diseases.

作用機序

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that are regulated by PKA. This compound is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
The inhibition of PKA by this compound has a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits the activation of oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to decreased proliferation and migration. In cardiac cells, this compound inhibits the hypertrophic response to stimuli such as angiotensin II and phenylephrine, leading to improved cardiac function and reduced risk of arrhythmias.

実験室実験の利点と制限

One of the main advantages of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide is its selectivity for PKA. This allows researchers to specifically target PKA-mediated cellular processes without affecting other signaling pathways. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Additionally, this compound has low aqueous solubility, which can make it difficult to dissolve in aqueous solutions.

将来の方向性

There are many potential future directions for the study of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of PKA. Another area of interest is the exploration of the therapeutic potential of this compound in other diseases, such as neurological disorders and inflammatory diseases. Additionally, the development of new delivery methods for this compound could improve its efficacy and reduce its limitations for lab experiments.
In conclusion, this compound is a potent and selective inhibitor of PKA that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for researchers studying PKA-mediated cellular processes and has promising therapeutic applications in cancer and cardiovascular diseases.

合成法

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide can be synthesized by the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenylmethanamine with methanesulfonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

科学的研究の応用

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In cardiovascular research, this compound has been shown to reduce the hypertrophic response of cardiac cells, improve cardiac function, and prevent arrhythmias.

特性

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-23(19,20)17-15-6-8-16(9-7-15)24(21,22)18-11-10-13-4-2-3-5-14(13)12-18/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYQCJFQMPECDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。